Isovaleric anhydride
Overview
Description
Synthesis Analysis
The synthesis of isovaleric anhydride involves chemical reactions that are critical in organic synthesis. While specific studies on isovaleric anhydride synthesis are scarce, analogous processes can be observed in the synthesis of related compounds. For instance, the synthesis of citric acid anhydride from acetic anhydride and citric acid under optimized conditions reveals insights into anhydride synthesis techniques that could be analogous to isovaleric anhydride synthesis (Ding Li-ming, 2006).
Molecular Structure Analysis
Molecular structure analysis of anhydrides reveals significant insights into their chemical behavior. The nonplanar conformation of the anhydride moiety, as observed in [α-(Phthalimido)isobutyric] anhydride, highlights the structural diversity and complexity of anhydrides (G. Valle, C. Toniolo, G. Jung, 1986). Such analyses are crucial for understanding the reactivity and synthesis pathways of isovaleric anhydride.
Chemical Reactions and Properties
Isovaleric anhydride, like other anhydrides, participates in various chemical reactions, serving as a reagent in acylation and esterification processes. The reaction of acetic anhydride with isonitriles, catalyzed by trifluoroacetic anhydride, to form isocyanates showcases the type of chemical transformations that anhydrides, including isovaleric anhydride, might undergo (H. Le, B. Ganem, 2011).
Physical Properties Analysis
The physical properties of isovaleric anhydride, such as melting points, boiling points, and solubility, are influenced by its molecular structure. Studies on acetic anhydride provide a basis for understanding these properties, as acetic anhydride's crystal and molecular structure at low temperatures has been well-documented (R. W. Seidel, R. Goddard, Nils Nöthling, C. Lehmann, 2016). These insights into acetic anhydride can be extrapolated to isovaleric anhydride, given their chemical similarities.
Chemical Properties Analysis
The chemical properties of isovaleric anhydride, such as reactivity towards nucleophiles, stability under various conditions, and participation in condensation reactions, are crucial for its application in organic synthesis. The formation of mixed anhydrides and their reaction with alcohols under catalytic conditions to produce esters, as demonstrated in studies on isoamyl isovalerate synthesis, highlight the versatile chemical properties of anhydrides (G. Chowdary, M. N. Ramesh, S. Prapulla, 2000).
Scientific Research Applications
Isovaleric Acidemia and L-carnitine Therapy : Isovaleric acidemia, caused by isovaleryl-coenzyme A dehydrogenase deficiency, is associated with a marked reduction of free carnitine. Research has shown that L-carnitine therapy can effectively remove isovaleryl-coenzyme A in the form of isovalerylcarnitine, proving effective in preventing hospitalizations in patients with this genetic disorder (Roe et al., 1984).
Response of Enhanced Biological Phosphorus Removal Biomass to Organic Substrates : Isovaleric acid has been studied for its impact on biological phosphorus removal. The research found that isovaleric acid is one of the most efficient substrates for this process, hinting at its potential application in wastewater treatment (Hood & Randall, 2001).
Isovaleric Acidemia and Isovaleryl-CoA Dehydrogenase Deficiency : A study developed methods to assay isovaleryl-CoA and butyryl-CoA dehydrogenases and found a specific deficiency of isovaleryl-CoA dehydrogenase activity in patients with isovaleric acidemia (Rhead & Tanaka, 1980).
Isovaleric Acidemia Neonatal Death and Diagnostic Challenges
: A fatal case in a newborn was associated with isovaleric acidemia, a rare condition resulting in metabolic acidosis and neurological impairment. This study highlights the importance of early diagnosis and management of this metabolic disorder (Newman et al., 1967).
Isovaleric Acidemia in a 5-Year-Old Boy : This case report discusses isovaleric acidemia in a young boy, providing insights into the clinical presentation and diagnostic process of this genetic disorder (Haque et al., 2019).
Safety And Hazards
properties
IUPAC Name |
3-methylbutanoyl 3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7(2)5-9(11)13-10(12)6-8(3)4/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FREZLSIGWNCSOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870878 | |
Record name | 3-Methylbutanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isovaleric anhydride | |
CAS RN |
1468-39-9 | |
Record name | Isovaleric anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1468-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isovaleric anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001468399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 3-methyl-, 1,1'-anhydride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Methylbutanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isovaleric anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.541 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOVALERIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6G86855EH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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